3-(2-(Cyclopropylamino)ethoxy)xanthone
Description
Significance of the Xanthone (B1684191) Scaffold in Medicinal Chemistry and Drug Discovery
The xanthone core, a dibenzo-γ-pyrone, is a tricyclic aromatic structure that has been extensively studied for its diverse pharmacological properties. nih.govrsc.org This scaffold is not only prevalent in a variety of natural products but has also proven to be a versatile template for synthetic modifications, leading to the discovery of compounds with a broad spectrum of biological activities. nih.govrsc.org The inherent structural features of the xanthone nucleus, including its planarity and the presence of a carbonyl group, allow for diverse interactions with biological targets. rsc.org This has made it a focal point in the quest for new drugs to combat a range of diseases, from cancer to inflammatory conditions. nih.govrsc.org
The "privileged" status of the xanthone scaffold is attributed to its ability to serve as a versatile platform for the development of ligands for multiple biological targets. nih.gov By strategically modifying the xanthone core with various functional groups, medicinal chemists can fine-tune the pharmacological profile of the resulting derivatives, enhancing their potency and selectivity. This adaptability has cemented the xanthone scaffold as a cornerstone in modern drug discovery efforts.
Overview of Synthetic Xanthone Derivatives in Pharmacological Investigations
Building upon the foundation laid by naturally occurring xanthones, synthetic chemists have created a vast library of derivatives with enhanced or novel pharmacological activities. nih.govrsc.org These synthetic endeavors have explored the impact of substituting different functional groups at various positions on the xanthone ring system. nih.govresearchgate.net The resulting compounds have been investigated for a multitude of therapeutic applications, including:
Anticancer Activity: Many synthetic xanthone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. nih.gov
Anti-inflammatory Properties: The ability of xanthones to modulate inflammatory pathways has been a significant area of research. nih.gov
Antioxidant Effects: The phenolic nature of many xanthone derivatives imparts them with antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. nih.gov
These investigations have not only expanded the therapeutic potential of the xanthone class but have also provided valuable insights into the structure-activity relationships that govern their biological effects.
Rationale for Investigating 3-(2-(Cyclopropylamino)ethoxy)xanthone (CPEX) as a Bioactive Compound
The synthesis and investigation of this compound (CPEX) are rooted in the established pharmacological importance of the xanthone scaffold. The unique cyclopropylaminoethoxy substituent at the 3-position is a deliberate modification aimed at exploring new chemical space and potentially enhancing the biological activity of the parent xanthone molecule. researchgate.net The introduction of this side chain can influence the compound's solubility, lipophilicity, and its ability to interact with specific biological targets.
Research into CPEX is driven by the hypothesis that this specific structural modification could lead to a compound with a favorable profile of bioactivity, potentially in the realms of anticancer, anti-inflammatory, and antioxidant applications. researchgate.net The exploration of such novel derivatives is a critical step in the ongoing effort to develop more effective and targeted therapies for a range of human diseases.
Structure
2D Structure
3D Structure
Properties
CAS No. |
156497-45-9 |
|---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
3-[2-(cyclopropylamino)ethoxy]xanthen-9-one |
InChI |
InChI=1S/C18H17NO3/c20-18-14-3-1-2-4-16(14)22-17-11-13(7-8-15(17)18)21-10-9-19-12-5-6-12/h1-4,7-8,11-12,19H,5-6,9-10H2 |
InChI Key |
JIJNTAROWYGSCC-UHFFFAOYSA-N |
SMILES |
C1CC1NCCOC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 |
Canonical SMILES |
C1CC1NCCOC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 |
Synonyms |
3-(2-(cyclopropylamino)ethoxy)xanthone |
Origin of Product |
United States |
Synthetic Methodologies and Structural Elucidation Approaches
General Synthetic Strategies for Xanthone (B1684191) Core Structures
The construction of the fundamental dibenzo-γ-pyrone scaffold of xanthones can be achieved through several established synthetic routes. These methods often involve the condensation of two aromatic precursors followed by cyclization.
One of the classical and widely utilized methods is the Grover, Shah, and Shah reaction , which involves the condensation of a salicylic acid derivative with a phenol in the presence of a condensing agent like zinc chloride and phosphoryl chloride. This approach provides a straightforward route to hydroxyxanthones.
Another common strategy involves the cyclodehydration of 2,2'-dihydroxybenzophenones . The benzophenone intermediate can be synthesized via a Friedel-Crafts acylation. Subsequent intramolecular cyclization, often under basic conditions, yields the xanthone core.
More contemporary approaches have focused on improving efficiency and yields through the use of transition metal catalysis. For instance, carbonylative Suzuki coupling reactions have been reported for the one-pot synthesis of xanthones from ortho-iodophenols and organoboron compounds in the presence of a carbon monoxide source and a palladium catalyst. Additionally, methods utilizing copper and iron catalytic systems are valued for their eco-friendly nature, promoting atom economy and low toxicity.
Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool to accelerate the synthesis of xanthone derivatives. For example, the use of rare earth metal triflates, such as ytterbium(III) triflate (Yb(OTf)₃), as Lewis acid catalysts under microwave irradiation can significantly reduce reaction times for the condensation of 2-substituted benzoic acids with phenols.
The biosynthesis of natural xanthones in plants typically follows the shikimate pathway, leading to a benzophenone intermediate that undergoes regioselective oxidative coupling to form the xanthone ring. researchgate.net Synthetic strategies often draw inspiration from these natural processes.
Targeted Synthesis of 3-(2-(Cyclopropylamino)ethoxy)xanthone and Related Analogues
The targeted synthesis of this compound, while not explicitly detailed in readily available literature, can be logically devised based on general methods for the synthesis of alkoxy- and amine-substituted xanthone derivatives. A plausible synthetic pathway would involve a two-step process starting from a 3-hydroxyxanthone precursor.
The initial step is the synthesis of the 3-hydroxyxanthone. This can be accomplished through the general methods described in the previous section, such as the Grover, Shah, and Shah reaction or the cyclization of a corresponding 2,2',X-trihydroxybenzophenone (where X is the position of the third hydroxyl group).
The second, and key, step is the introduction of the 2-(cyclopropylamino)ethoxy side chain at the 3-position. This is typically achieved via an O-alkylation reaction. The 3-hydroxyxanthone would be treated with a suitable alkylating agent in the presence of a base. A common strategy for introducing alkoxy-amine functionalities involves a two-step sequence. First, the hydroxyxanthone is reacted with a dihaloalkane, such as 1-bromo-2-chloroethane, in the presence of a base like potassium carbonate (K₂CO₃) in a solvent like acetone. This would yield a 3-(2-chloroethoxy)xanthone intermediate. Subsequent nucleophilic substitution of the chlorine atom with cyclopropylamine would afford the desired product, this compound.
An alternative one-step approach could involve the use of a pre-functionalized alkylating agent, such as N-(2-chloroethyl)cyclopropylamine, reacting directly with the 3-hydroxyxanthone under basic conditions.
The synthesis of related analogues would follow similar principles, varying the nature of the amine and the length of the alkoxy chain to explore structure-activity relationships. For instance, reacting the 3-hydroxyxanthone with different N-substituted-2-chloroalkanes would generate a library of analogous compounds.
Design and Derivatization of Xanthone Derivatives for Enhanced Biological Activity
The design and synthesis of xanthone derivatives are often guided by the goal of enhancing their biological activity. The xanthone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. rsc.orgsemanticscholar.org Derivatization of the xanthone core allows for the fine-tuning of its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which can lead to improved therapeutic potential.
Structure-activity relationship (SAR) studies are crucial in this process. By systematically modifying the substituents on the xanthone ring system, researchers can identify key structural features responsible for a particular biological effect. sciforum.net For example, the introduction of aminoalkanolic side chains has been explored to develop new bioactive analogues. nih.gov
A common derivatization strategy involves the alkylation or acylation of hydroxyl groups on the xanthone core to produce a variety of ethers and esters. Furthermore, the introduction of heterocyclic moieties, such as pyrazole or triazole, has been shown to enhance the anti-inflammatory properties of xanthone hybrids. sciforum.net The synthesis of these hybrid molecules often involves the initial formation of the xanthone core, followed by the attachment of the heterocyclic component via an appropriate linker. sciforum.net
The creation of compound libraries for SAR studies is a key aspect of this research, allowing for the screening of a diverse set of derivatives to identify lead compounds with optimal activity. nih.govnih.gov
Enantioselective Synthesis of Chiral Xanthone Derivatives
Chirality plays a critical role in the biological activity of many pharmaceutical compounds. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, there is a growing interest in the enantioselective synthesis of chiral xanthone derivatives (CDXs). nih.gov
The synthesis of enantiomerically pure CDXs allows for the investigation of enantioselectivity in biological assays, which is crucial for understanding the interaction of these molecules with their biological targets. nih.gov One common approach to obtaining chiral xanthones is the "chiral pool" strategy. This involves coupling the xanthone scaffold with enantiomerically pure building blocks, such as amino acids or their derivatives. For example, a carboxyxanthone can be coupled with various enantiopure amino esters to generate a library of chiral amides with high enantiomeric purity. nih.govnih.gov
Another strategy involves the enantioselective synthesis of the entire chiral xanthone molecule. While more challenging, this approach can provide access to a wider range of chiral structures. The development of asymmetric catalytic methods for the synthesis of the xanthone core or for the introduction of chiral substituents is an active area of research.
Molecular and Cellular Mechanisms of Action
Mechanisms Underlying 3-(2-(Cyclopropylamino)ethoxy)xanthone's Antiplatelet Action
The synthetic xanthone (B1684191) derivative, this compound, has demonstrated notable antiplatelet activities. nih.gov Investigations in both washed rabbit platelets and human platelet-rich plasma have shown that this compound can inhibit platelet aggregation and the associated release of cellular components. nih.gov Specifically, its inhibitory effects are pronounced against aggregation induced by arachidonic acid (AA) and collagen. nih.gov However, it does not show the same inhibitory effect on platelet aggregation caused by thrombin, platelet-activating factor (PAF), or U46619, a thromboxane (B8750289) A2 analog. nih.gov This specificity suggests that the compound's mechanism of action is targeted toward the cyclooxygenase pathway, leading to a reduction in thromboxane formation. nih.gov
Table 1: Inhibitory Effects of this compound on Platelet Aggregation
| Inducing Agent | Effect of this compound |
|---|---|
| Arachidonic Acid (100 µM) | Concentration-dependent inhibition (IC₅₀: 10.9 +/- 2.1 µM) |
| Collagen (10 µg/ml) | Concentration-dependent inhibition |
| Thrombin (0.1 U/ml) | No inhibition |
| PAF (2 ng/ml) | No inhibition |
| U46619 (1 µM) | No inhibition |
| Epinephrine (B1671497) (5 µM) | Inhibition of secondary aggregation |
Inositol phosphates are critical second messengers in cellular signaling, generated upon the activation of various cell surface receptors. researchgate.net In platelets, agonists like collagen and arachidonic acid trigger the breakdown of phosphoinositides, leading to the formation of inositol phosphates, which in turn mobilize intracellular calcium and activate downstream signaling events essential for aggregation. nih.govyoutube.com Research has demonstrated that this compound inhibits the formation of inositol phosphate induced by both arachidonic acid and collagen in platelets. nih.gov This inhibitory action on the phosphoinositide signaling pathway contributes significantly to its antiplatelet effects, as it directly interferes with the signal transduction cascade that follows agonist stimulation. nih.gov This effect was specific, as the compound did not affect inositol phosphate formation when induced by PAF or thrombin in the presence of indomethacin. nih.gov
General Mechanisms of Action for Xanthone Derivatives in Biological Systems
Xanthones, as a class of compounds, are recognized for their wide range of biological activities, which stem from their characteristic xanthene-9-one core structure. nih.gov These secondary metabolites are known to possess antitumor, anti-inflammatory, and antioxidant properties. nih.govnih.gov The biological effects of the xanthone nucleus are often linked to the modulation of various pro-inflammatory and anti-inflammatory cytokines. nih.gov A key aspect of their mechanism of action is the ability to interact with and modulate critical intracellular signaling pathways that regulate fundamental cellular processes like inflammation, proliferation, and cell survival. nih.govfrontiersin.org
The diverse pharmacological effects of xanthone derivatives are largely attributed to their ability to modulate key intracellular signaling pathways. nih.gov These pathways are complex networks that transmit signals from the cell surface to the nucleus, dictating the cell's response to external stimuli. mdpi.com By interfering with these cascades, xanthones can alter gene expression and cellular function. Among the most significant pathways influenced by xanthones are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.gov
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a central role in regulating immune and inflammatory responses, cell survival, and proliferation. nih.govnih.gov The NF-κB signaling pathway is a critical mediator in the inflammatory process, and its activation leads to the transcription of numerous pro-inflammatory genes. nih.gov There are two main pathways for NF-κB activation: the canonical and non-canonical pathways. genome.jp In the canonical pathway, various stimuli lead to the activation of the IκB Kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. researchgate.net This phosphorylation marks IκBα for degradation, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate gene transcription. genome.jpresearchgate.net Xanthone derivatives have been reported to modulate the biological effects associated with the NF-κB signaling pathway, which is a key mechanism underlying their anti-inflammatory properties. nih.gov
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signal transduction network that governs a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. nih.govjcpres.com The MAPK cascade consists of a series of three sequentially activated kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). frontiersin.org This tiered system allows for signal amplification and integration from various extracellular stimuli. nih.gov Several studies have indicated that the biological activities of xanthone derivatives are connected to the modulation of the MAPK signaling pathway. nih.govfrontiersin.org For instance, computational analyses have identified Mitogen-activated protein kinase 1 (MAPK1) as a primary hub gene among all target kinases for certain synthesized xanthone derivatives, suggesting a direct interaction with this key signaling pathway. frontiersin.org
Based on a comprehensive search of available scientific literature, there is no specific information detailing the molecular and cellular mechanisms of action for the chemical compound “this compound” across the requested pathways.
The provided outline requires an in-depth analysis of this specific compound's effects on:
PI3K/Akt Pathway Modulation
Induction of Apoptosis and Cell Cycle Arrest
Interactions with Nucleic Acids
Regulation of Pro-inflammatory Mediators
Nrf2 Pathway Activation
Inhibition of Efflux Pumps
While research exists for the broader class of compounds known as xanthones, and for specific natural and synthetic derivatives of xanthone, the data necessary to construct a scientifically accurate article focused solely on this compound is not present in the public domain. Generating content on this specific molecule would require extrapolation from related but distinct compounds, which would not meet the required standards of scientific accuracy and specificity for the subject .
Structure Activity Relationship Sar and Computational Studies of Xanthone Derivatives
Influence of Structural Modifications on Biological Potency and Selectivity
Structural modifications to the xanthone (B1684191) nucleus are a key strategy for modulating its biological potency and selectivity. researchgate.net The diverse biological activities of xanthones, ranging from antimicrobial to anticancer effects, are not inherent to the core structure alone but are profoundly influenced by the substituents on its two benzene (B151609) rings. nih.govnih.gov SAR studies have revealed that specific positions on the xanthone scaffold are particularly important for biological activity, and the addition of certain functional groups can enhance efficacy against various targets. researchgate.netmdpi.com
The nature of the substituent groups and their specific placement on the xanthone ring system are critical determinants of biological activity. researchgate.netmdpi.com Research indicates that positions C-1, C-3, C-6, and C-8 are often key locations that influence the biological effects of these compounds. researchgate.netmdpi.com
Several types of functional groups have been shown to contribute significantly to the bioactivity of xanthones:
Hydroxyl and Methoxy Groups: The presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups can modulate activity. For instance, SAR studies have suggested that a hydroxyl group at the C-6 position is important for antibacterial activity. mdpi.com In a study of xanthones as xanthine (B1682287) oxidase inhibitors, the presence of a doubly unchelated carbonyl group and di-ortho-substituted methoxyl groups were identified as characteristic features of an active compound. nih.gov
Prenyl Groups: Prenylation, the attachment of a prenyl group, is a common modification that often enhances biological activity. mdpi.com This is attributed to an increase in the compound's lipophilicity, which can improve its interaction with biological membranes. nih.gov SAR studies on cytotoxic xanthones revealed that diprenyl, dipyrano, and prenylated pyrano substituent groups contributed significantly to their cytotoxicity. nih.gov The presence of prenyl substituents at positions C-2 and C-8, combined with tri-hydroxylation at C-1, C-3, and C-6, was shown to improve antibacterial activity. mdpi.com
Nitrogen-Containing Moieties: The incorporation of nitrogen atoms, often within heterocyclic rings, has been found to enhance the anticancer activity of certain xanthone derivatives. mdpi.com
The following table summarizes key findings on how substituents and their positions affect the biological activity of xanthone derivatives.
| Substituent/Modification | Position(s) | Observed Effect | Biological Activity |
| Hydroxyl Group | C-1, C-3, C-6 | Enhanced potency | Anticancer, Antibacterial |
| Prenyl Group | C-2, C-8 | Increased cytotoxicity and antibacterial activity | Anticancer, Antibacterial |
| Geranyl Group | C-8 | Optimal activity | Antibacterial |
| Furan Ring | Attached to C-ring | Enhanced potency | Anticancer |
| Nitrogen-containing Rings | Various | Enhanced potency | Anticancer |
While direct studies on 3-(2-(Cyclopropylamino)ethoxy)xanthone are limited in publicly available literature, the significance of its distinctive side chain can be inferred from SAR studies on related compounds. The cyclopropylaminoethoxy moiety contains an alkylamine group, a feature that has been identified as important for the bioactivity of other xanthone derivatives.
Chirality, a fundamental property of three-dimensional asymmetry, plays a crucial role in medicinal chemistry, and xanthone derivatives are no exception. mdpi.com When a xanthone derivative is chiral, it exists as a pair of enantiomers—mirror-image molecules that are not superimposable. These enantiomers can exhibit significantly different biological activities, a phenomenon known as enantioselectivity. nih.gov
The differences in activity arise because biological systems, such as enzymes and receptors, are themselves chiral. Consequently, one enantiomer may fit into a binding site more effectively than its mirror image, leading to variations in pharmacodynamic and pharmacokinetic properties. mdpi.com This has been observed in various studies on chiral derivatives of xanthones (CDXs). For instance, enantioselectivity has been reported in the inhibition of tumor cell growth and in the activity of chiral xanthones against bacterial efflux pumps. mdpi.com The synthesis of both enantiomers is therefore essential to fully explore the therapeutic potential and to perform comprehensive enantioselectivity studies, as nature typically produces only one enantiomer. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used extensively in drug discovery to correlate the chemical structure of compounds with their biological activity. nih.govjmolekul.com By developing mathematical models, QSAR aims to predict the activity of new, unsynthesized compounds and to identify the key molecular features that govern their potency. nih.govresearchgate.net This method has been successfully applied to xanthone derivatives to understand the structural requirements for various biological activities, including anticancer and antiplasmodial effects. nih.govugm.ac.id
The development of a robust and predictive QSAR model is a critical process involving several key steps. nih.gov It begins with a dataset of compounds with known biological activities. This dataset is typically divided into a training set, used to build the model, and a test set, used for external validation to assess its predictive power. mdpi.comuniroma1.it
Various statistical methods, such as multiple linear regression and principal component regression, are employed to generate a mathematical equation that links the biological activity (e.g., log 1/IC₅₀) to calculated molecular properties known as descriptors. nih.govjmolekul.com
The reliability of these models is paramount and is assessed through rigorous validation procedures: nih.gov
Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to check the model's internal consistency and robustness. The cross-validated correlation coefficient (Q²) is a key metric here. uniroma1.it
External Validation: The model's ability to predict the activity of compounds not used in its development is tested using the external test set. The predictive R² (R²pred) is a common parameter for this evaluation. mdpi.comuniroma1.it
An example of a QSAR model developed for the cytotoxic activity of xanthone derivatives is shown in the table below. nih.govnih.gov
| QSAR Model Equation | Statistical Parameters |
| log 1/IC₅₀ = −8.124 qC1 −35.088 qC2 −6.008 qC3 + 1.831 µ + 0.540 logP −9.115 | n = 10, r = 0.976, Q² = 0.651 |
Where qC1, qC2, qC3 are net atomic charges; µ is dipole moment; and logP is the logarithm of the partition coefficient. nih.govnih.gov
Such validated models provide valuable insights into the SAR of xanthones and can guide the design of new derivatives with improved potency. nih.govnih.gov
A key outcome of QSAR analysis is the identification of physicochemical descriptors that are most influential on the biological activity of the compounds under study. nih.govjmolekul.com These descriptors quantify various aspects of a molecule's structure and properties. For xanthone derivatives, QSAR studies have highlighted the importance of several classes of descriptors. nih.govresearchgate.net
Electronic Descriptors: These relate to the electron distribution in the molecule. Net atomic charges at specific atoms (e.g., C1, C2, C3), dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) have been shown to be significant contributors to the cytotoxic activity of xanthones. nih.govjmolekul.comnih.gov
Hydrophobic Descriptors: The lipophilicity of a molecule, often quantified by LogP (the logarithm of the partition coefficient), is crucial for its ability to cross cell membranes. LogP has been identified as an important descriptor in QSAR models for the anticancer activity of xanthones. nih.govnih.gov
Steric/Topological Descriptors: These descriptors relate to the size and shape of the molecule. Properties such as molecular volume, mass, and surface area have been found to contribute to the cytotoxic activity of xanthone derivatives. jmolekul.comresearchgate.net
The following table summarizes key physicochemical descriptors that have been identified as important for the biological activity of xanthone derivatives in various QSAR studies.
| Descriptor Type | Specific Descriptor | Associated Biological Activity |
| Electronic | Net Atomic Charge (qC1, qC2, qC3) | Cytotoxicity / Anticancer |
| Electronic | Dipole Moment | Cytotoxicity / Anticancer |
| Electronic | HOMO and LUMO Energy | Cytotoxicity / Anticancer |
| Hydrophobic | LogP | Cytotoxicity / Anticancer |
| Steric | Molecular Volume, Mass, Surface Area | Cytotoxicity / Anticancer |
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the interaction between a ligand, such as a small molecule, and a target protein at the atomic level. These methods are instrumental in drug discovery for predicting binding affinities and elucidating the stability of the ligand-protein complex.
Prediction of Ligand-Target Binding Affinities and Interactions
For many xanthone derivatives, molecular docking studies have been conducted to predict their binding energies and interaction patterns with various biological targets, including enzymes and receptors. These studies often reveal key amino acid residues involved in the binding and the types of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. However, no such studies have been published for this compound.
Pharmacophore Modeling and In Silico Lead Optimization Strategies
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This model can then be used to screen large databases of compounds to find new potential leads or to guide the optimization of existing compounds.
For various classes of xanthones, pharmacophore models have been developed to delineate the key structural features required for their activity as, for example, monoamine oxidase inhibitors. These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, and aromatic rings. Such models are valuable tools in in silico lead optimization, allowing for the rational design of new derivatives with improved potency and selectivity. Nevertheless, a specific pharmacophore model for the biological activities of this compound has not been developed or reported.
Perspectives and Future Research Trajectories for 3 2 Cyclopropylamino Ethoxy Xanthone Research
Identification of Novel Molecular Targets and Signaling Pathways
While preliminary studies indicate that 3-(2-(Cyclopropylamino)ethoxy)xanthone exhibits anticancer, antioxidant, and anti-inflammatory properties, the precise molecular mechanisms remain an area of active investigation. ontosight.ai Research on the broader xanthone (B1684191) class has revealed interactions with numerous cellular targets and signaling pathways, which provides a roadmap for future studies on 3-CPEX.
Many xanthone derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. nih.govnih.gov For instance, α-mangostin, a well-studied natural xanthone, has been shown to induce apoptosis (programmed cell death) by activating the intrinsic pathway and down-regulating signaling cascades involving MAP kinases and the serine/threonine kinase Akt. mdpi.com Other xanthones have been found to inhibit topoisomerase, an enzyme critical for DNA replication, thereby halting cancer cell growth. rsc.orgewha.ac.kr The anticancer activity of xanthones is often linked to the inhibition of protein kinases, which leads to the suppression of cancer cell proliferation, and the activation of caspase proteins, which induces apoptosis. mdpi.com
Furthermore, the anti-inflammatory effects of xanthones are often attributed to their ability to modulate pathways such as nuclear factor-kappa B (NF-κB) and to reduce the expression of enzymes like cyclooxygenase-2 (COX-2). mdpi.comnih.gov Some xanthone derivatives have also been identified as activators of the Nrf2 pathway, a key regulator of cellular antioxidant responses. nih.govnih.gov Future research on 3-CPEX will likely focus on screening it against a panel of kinases and other enzymes to identify its specific molecular targets. Investigating its effect on signaling pathways like NF-κB, Akt, and Nrf2 will be crucial to fully understand the basis of its bioactivity.
Development of Next-Generation Xanthone Analogues with Enhanced Bioactivity and Selectivity
A primary goal in xanthone research is the synthesis of new analogues with improved potency and selectivity for specific biological targets. ewha.ac.kracs.orgresearchgate.net The xanthone scaffold is a versatile platform for chemical modification, allowing researchers to fine-tune its pharmacological properties. nih.gov Structure-activity relationship (SAR) studies aim to understand how different chemical groups attached to the xanthone core influence its biological effects. semanticscholar.orgnih.gov
Modifications are often made at various positions on the xanthone's two benzene (B151609) rings. nih.gov For example, introducing a polar 1,2,3-triazole ring at the C3-position has been explored to create novel derivatives. nih.gov Functionalization at the 3- and 6-positions with piperazinyl groups has been shown to be important for creating compounds that can bind to and stabilize G-quadruplex DNA structures in the promoter regions of oncogenes, a novel anti-cancer strategy. acs.org Other synthetic strategies involve adding different side-chains, such as polymethyleneamine or epoxypropoxy groups, to enhance cytotoxicity and topoisomerase inhibition. rsc.orgewha.ac.kr The addition of prenyl groups is also a common strategy, as this functional group is often pivotal for the anticancer activity of xanthone derivatives. mdpi.com
The development of next-generation analogues of this compound could involve modifying its cyclopropylaminoethoxy side chain or adding new functional groups to the xanthone backbone to enhance its interaction with specific targets and improve its efficacy.
Table 1: Examples of Synthetic Xanthone Analogues and their Bioactivity
| Compound/Analogue | Modification | Target/Assay | Result (e.g., IC50) | Reference |
|---|---|---|---|---|
| Compound 1j | Introduction of a 1,2,3-triazole ring at the C3-position | Cytotoxicity against A549 lung cancer cells | IC50 = 32.4 ± 2.2 μM | nih.gov |
| Compound 9 | 1,3-di(2′,3′-epoxypropoxy)xanthone | Topoisomerase II inhibition and cytotoxicity | Excellent activity compared to other tested analogues | ewha.ac.kr |
| Analogue 15d | Phenyl group at the hydroquinone (B1673460) ring | Cytotoxicity against MDA-MB-231 breast cancer cells | IC50 = 0.86 μM | semanticscholar.org |
| Compound 11 | Thioxanthone rhamnopyranoside | Cytotoxicity against KB cells and Topoisomerase I inhibition | Potent activity; induced apoptosis and cell cycle arrest | rsc.org |
| Bi-functionalized Analogues | Symmetric functionalization at 3,6-positions with piperazinyl groups | Stabilization of G-quadruplex (G4) DNA | Demonstrated significant selectivity for G4 DNA | acs.org |
Exploration of Synergistic Effects in Combination with Other Bioactive Compounds
Investigating the synergistic effects of xanthones when combined with existing therapeutic agents is a promising research avenue. Combination therapy can enhance treatment efficacy, overcome drug resistance, and potentially reduce the required doses of conventional drugs, thereby minimizing side effects.
Studies have shown that natural xanthones, such as α-mangostin, can act synergistically with standard anti-cancer drugs. mdpi.com For example, a combined treatment of α-mangostin and the chemotherapy drug 5-fluorouracil (B62378) (5-FU) demonstrated synergistic anti-proliferative effects in human colon cancer cells. mdpi.com Similarly, xanthones have been shown to prevent the neuronal toxicity induced by doxorubicin, another common chemotherapy agent, suggesting a potential role in mitigating the side effects of cancer treatment. researchgate.net The mechanism for this synergy may involve the inhibition of drug resistance pathways or the simultaneous targeting of multiple cell survival pathways. researchgate.net
Future studies on this compound should explore its potential in combination with a range of bioactive compounds, including conventional chemotherapeutics and targeted therapies. Such research could establish its role as an adjuvant agent in cancer treatment or other diseases, potentially leading to more effective therapeutic strategies.
Addressing Current Research Gaps in Detailed Pharmacological Actions and Cellular Specificity of Xanthones
Despite extensive research, significant gaps remain in the understanding of the detailed pharmacology of xanthones. researchgate.net While many studies demonstrate the biological activities of various xanthone derivatives in vitro, the precise mechanisms of action and their specificity for different cell types are often not fully elucidated. ontosight.airesearchgate.net
A key challenge is that many xanthones appear to interact with multiple protein receptors and signaling pathways, making it difficult to pinpoint a single mechanism of action. mdpi.com This promiscuity is a double-edged sword: it could be responsible for their broad range of activities but also presents a hurdle for developing highly selective drugs. nih.govmdpi.com There is a need for more comprehensive studies, including proteomics and transcriptomics, to map the full range of cellular targets for specific xanthones like 3-CPEX.
Furthermore, there is limited data on the cellular specificity of most xanthones. It is often unclear whether their cytotoxic effects are selective for cancer cells over healthy cells. nih.gov While some studies show that certain derivatives can induce apoptosis in cancer cells without harming normal cells, this is not universally demonstrated. nih.gov Future research must focus on rigorous testing of new analogues against panels of both cancerous and non-cancerous cell lines to determine their selectivity and potential for targeted therapy.
Strategies for Improving Preclinical Bioavailability and Therapeutic Index
A major hurdle in the clinical development of many promising bioactive compounds, including xanthones, is their poor bioavailability. mdpi.comresearchgate.net Bioavailability refers to the fraction of an administered compound that reaches the systemic circulation to exert its effect. Many xanthones are lipophilic (fat-soluble) and have low solubility in aqueous environments like the gastrointestinal tract, which limits their absorption after oral administration. ontosight.aihilarispublisher.com
Several innovative formulation strategies are being explored to overcome this challenge. These include particle size reduction techniques like micronization and nanosizing, which increase the surface area of the compound for better dissolution. hilarispublisher.com Encapsulating xanthones in delivery systems such as nanoparticles, liposomes, or solid dispersions can also improve their solubility and protect them from degradation in the gut. hilarispublisher.comresearchgate.net
Q & A
Q. What are the established synthetic routes for 3-(2-(Cyclopropylamino)ethoxy)xanthone, and how is its structure validated?
The synthesis of xanthone derivatives typically involves acylation-dehydration reactions using Eaton’s reagent (PCl₅/P₂O₅ in CH₃SO₃H) under controlled heating. For example, 2,3,4-trihydroxy-5-methyl xanthone was synthesized via a modified Grover-Shah-Shah (GSS) method by reacting gallic acid and o-cresol at 80°C for 3 hours, yielding 43% product . Structural validation employs:
- IR spectroscopy to confirm functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹).
- ¹H/¹³C-NMR to resolve aromatic protons, cyclopropylamino protons (~δ 2.5–3.5 ppm), and ethoxy linkages.
- Mass spectrometry (HRMS) for molecular weight verification .
Q. What is the proposed mechanism of action of this compound in inhibiting platelet thromboxane formation?
Studies indicate that the compound suppresses thromboxane A₂ (TXA₂) synthesis by competitively inhibiting cyclooxygenase-1 (COX-1) in platelets. The cyclopropylaminoethoxy side chain enhances binding affinity to COX-1’s hydrophobic channel, while the xanthone core stabilizes interactions via π-π stacking with aromatic residues. Dose-dependent inhibition was observed at 10–100 μM in human platelet-rich plasma assays .
Q. How do solubility and stability profiles impact experimental design for this compound?
- Solubility : The compound is soluble in polar aprotic solvents (DMSO, acetone) but has limited aqueous solubility. Pre-formulation studies recommend using co-solvents like PEG-400 for in vitro assays .
- Stability : Store as a lyophilized powder at -20°C. In solution, avoid repeated freeze-thaw cycles to prevent degradation .
Advanced Research Questions
Q. How does the cyclopropylaminoethoxy substituent influence pharmacological activity compared to other xanthone derivatives?
Structure-activity relationship (SAR) studies reveal:
- The cyclopropyl group introduces steric hindrance, reducing off-target effects on non-platelet COX isoforms.
- The ethoxy linker balances hydrophilicity and membrane permeability, improving bioavailability vs. shorter (methoxy) or bulkier (benzyloxy) substituents .
- Comparative data :
| Substituent | IC₅₀ (COX-1) | LogP |
|---|---|---|
| Cyclopropylaminoethoxy | 12 μM | 2.8 |
| Methoxy | 45 μM | 1.9 |
| Benzyloxy | 28 μM | 3.5 |
| Data adapted from |
Q. How can researchers resolve contradictions in reported IC₅₀ values across pharmacological studies?
Discrepancies in potency data (e.g., COX-1 IC₅₀ ranging from 12–50 μM) may arise from:
- Assay variability : Differences in platelet preparation (human vs. rodent) or TXB₂ measurement methods (ELISA vs. LC-MS).
- Compound purity : Impurities >5% (e.g., unreacted intermediates) can skew results. Validate purity via HPLC (>98%) before assays .
- Statistical rigor : Use ANOVA with post-hoc tests to compare datasets and report confidence intervals .
Q. What in vivo models are appropriate for evaluating the antithrombotic efficacy of this compound?
- Ferric chloride-induced thrombosis : Measures time to arterial occlusion in murine models. Dose at 10 mg/kg (IV) showed 60% reduction in clot formation .
- Tail-bleeding assay : Assesses bleeding risk. The compound’s selectivity for COX-1 over COX-2 minimizes gastrointestinal toxicity vs. NSAIDs .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
